molecular formula C13H18N2O3S B7149970 N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide

N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide

Cat. No.: B7149970
M. Wt: 282.36 g/mol
InChI Key: USSNVXIXZHGVGS-UHFFFAOYSA-N
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Description

N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a methyl group at the 4-position, a morpholine ring, and an amide linkage

Properties

IUPAC Name

N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-8-19-9-11(10)14-12(16)2-3-13(17)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSNVXIXZHGVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1NC(=O)CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Amide Bond Formation: The final step involves the coupling of the thiophene derivative with the morpholine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like halogens, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylthiophen-3-yl)-4-morpholin-4-yl-4-oxobutanamide: Unique due to its specific substitution pattern and combination of functional groups.

    Thiophene derivatives: Compounds like thiophene sulfoxides and thiophene sulfones share the thiophene ring but differ in their oxidation state.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide share the morpholine ring but differ in their substituents.

Uniqueness

This compound is unique due to its combination of a thiophene ring with a morpholine ring and an amide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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